molecular formula C14H10F4N2O5S B10893771 4-fluoro-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide

4-fluoro-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide

Cat. No.: B10893771
M. Wt: 394.30 g/mol
InChI Key: BZJSKAGFOBFVLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-FLUORO-N~1~-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)PHENYL]-1-BENZENESULFONAMIDE is a complex organic compound characterized by the presence of fluorine, nitro, and trifluoroethoxy groups attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-N~1~-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)PHENYL]-1-BENZENESULFONAMIDE typically involves multiple steps, including electrophilic aromatic substitution, nitration, and sulfonamide formationThe final step involves the formation of the sulfonamide linkage under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N~1~-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)PHENYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups in place of the trifluoroethoxy group.

Scientific Research Applications

4-FLUORO-N~1~-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)PHENYL]-1-BENZENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-FLUORO-N~1~-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)PHENYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the trifluoroethoxy group can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-FLUORO-N~1~-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)PHENYL]-1-BENZENESULFONAMIDE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The trifluoroethoxy group, in particular, enhances its lipophilicity and membrane permeability, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H10F4N2O5S

Molecular Weight

394.30 g/mol

IUPAC Name

4-fluoro-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide

InChI

InChI=1S/C14H10F4N2O5S/c15-9-1-3-13(4-2-9)26(23,24)19-10-5-11(20(21)22)7-12(6-10)25-8-14(16,17)18/h1-7,19H,8H2

InChI Key

BZJSKAGFOBFVLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NC2=CC(=CC(=C2)OCC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.